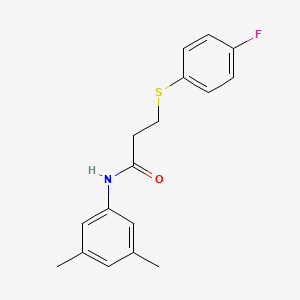

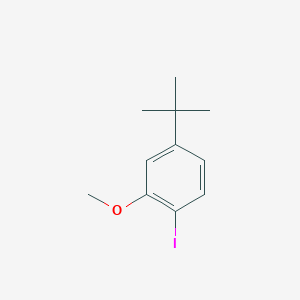

N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFTP and is a member of the family of sulfanylpropanamide compounds.

Applications De Recherche Scientifique

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands have been developed to measure amyloid deposition in vivo in Alzheimer's disease patients' brains. Such imaging techniques, including the use of radioligands like [18F]FDDNP and [11C]PIB, have significantly advanced our understanding of Alzheimer's pathology and the progression of amyloid deposits in the brain. These techniques are crucial for early detection of the disease and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the environmental fate and degradation of polyfluoroalkyl chemicals, which share some structural similarities with fluorinated compounds like "N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide," has shown the importance of understanding how these persistent chemicals break down in the environment. Microbial degradation pathways can lead to the formation of perfluoroalkyl acids, highlighting the need for environmental monitoring and impact assessment of such compounds (Liu & Mejia Avendaño, 2013).

Sulfonamides: Therapeutic Applications and Patent Review

Sulfonamides, a class of compounds that include sulfanyl groups as in "N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide," have wide-ranging applications in medicine, from antibacterial agents to carbonic anhydrase inhibitors. Recent patents and research have explored novel sulfonamide compounds for various therapeutic applications, including anti-tumor agents and diagnostic tools, demonstrating the ongoing significance of this chemical class in drug development (Carta, Scozzafava, & Supuran, 2012).

Transition Metal Phosphide Catalysts

The development of transition metal phosphide catalysts for hydroprocessing applications, such as hydrodesulfurization (HDS), is an area of research that may share relevance with the study of sulfur-containing compounds like "N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide." These catalysts have shown high activity and stability, offering insights into the design of efficient catalysts for industrial processes (Oyama et al., 2009).

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-3-(4-fluorophenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNOS/c1-12-9-13(2)11-15(10-12)19-17(20)7-8-21-16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMGVWIYNQKUAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCSC2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)-3-((4-fluorophenyl)thio)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[[2-[[5-[(adamantane-1-carbonylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2756624.png)

![5-ethoxy-3-(2-ethoxyethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2756628.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate](/img/structure/B2756634.png)

![3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2756635.png)

![[4-(Cyanomethyl)phenyl]methanesulfonyl chloride](/img/structure/B2756638.png)

methanone](/img/structure/B2756641.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2756643.png)